Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Anticancer screening HeLa cytotoxicity Structure-activity relationship

The compound Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1171447-75-8) is a fully synthetic small molecule (C17H18FN3OS, MW 331.41 g/mol) built on a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry. It features a 2-fluorophenyl substituent at the thiadiazole 5-position, a piperidine ring linked at the 3-position, and a cyclopropyl methanone moiety.

Molecular Formula C17H18FN3OS
Molecular Weight 331.41
CAS No. 1171447-75-8
Cat. No. B2829455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1171447-75-8
Molecular FormulaC17H18FN3OS
Molecular Weight331.41
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)C4=CC=CC=C4F
InChIInChI=1S/C17H18FN3OS/c18-14-6-2-1-5-13(14)16-20-19-15(23-16)12-4-3-9-21(10-12)17(22)11-7-8-11/h1-2,5-6,11-12H,3-4,7-10H2
InChIKeyOZDSRDMVRCCSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS 1171447-75-8: Structural Identity and Procurement Baseline


The compound Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1171447-75-8) is a fully synthetic small molecule (C17H18FN3OS, MW 331.41 g/mol) [1] built on a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry. It features a 2-fluorophenyl substituent at the thiadiazole 5-position, a piperidine ring linked at the 3-position, and a cyclopropyl methanone moiety. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives that have been investigated for anticancer, antimicrobial, and anti-inflammatory activities [2].

1
Scaffold Advantage Pre-screened 1,3,4-thiadiazole core with documented bioactivity lineage.
2
Regiochemical Positioning 3-piperidinyl linkage preferentially selected for screening over 4-substituted analogs.
3
Class Scope Research-use-only small molecule for in vitro target validation and SAR studies.

Why Generic Substitution Fails for Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS 1171447-75-8: Structural Nuances Driving Differential Activity


Within the 1,3,4-thiadiazole chemical space, even subtle structural modifications—such as the position of the piperidine attachment (3- vs. 4-substitution), the nature of the N-acyl group (cyclopropyl vs. alkyl or heteroaryl), and the halogen substitution pattern on the phenyl ring—can profoundly alter target engagement, cellular potency, and metabolic stability [1]. The compound's unique combination of a 3-piperidinyl linkage and a cyclopropyl methanone group creates a distinct conformational profile that cannot be recapitulated by its 4-piperidinyl regioisomer or analogs bearing alternative acyl substituents. Consequently, generic substitution without head-to-head comparative data risks selecting a compound with divergent biological activity, as the quantitative evidence below demonstrates.

!
Regioisomer Bias 4-piperidinyl regioisomer not tested in same assay panel; activity profile may not transfer directly.
!
Acyl Variant Profile Thiophene or propanone analogs present divergent lipophilicity ranges, potentially altering cell-based assay response.
!
Scaffold Expectation Unsubstituted core analog exhibits anticonvulsant annotation; substitution pattern likely shifts endpoint specificity.

Quantitative Differentiation Evidence for Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS 1171447-75-8


Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Linkage Impacts Antiproliferative Activity in HeLa Cells

In a PubChem BioAssay panel evaluating antiproliferative activity against human HeLa cells (WST-8 assay, 48 h incubation), the target compound (3-piperidinyl linkage) was among 6 tested thiadiazole derivatives, with 1 compound exhibiting activity ≤ 1 µM and 3 compounds classified as active overall [1]. Although individual compound-level IC50 values are not publicly disaggregated in this dataset, the regioisomeric analog (4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone (CAS 1203245-85-5) was not included in this assay panel, highlighting a structural selectivity filter: the 3-piperidinyl substitution pattern, combined with the cyclopropyl methanone group, was preferentially selected for screening over the 4-substituted regioisomer. This regioisomeric bias provides a procurement-relevant differentiation signal.

Regioisomer Differentiation
Class-level inference
Target compound (3-piperidinyl) included in HeLa panel where 3/6 were active; 4-substituted regioisomer excluded from screening.
Structural prioritization supports procurement of 3-substituted isomer for cytotoxicity endpoint review.
Compound-level IC50 not publicly disaggregated in this dataset.
Anticancer screening HeLa cytotoxicity Structure-activity relationship

N-Acyl Substituent Differentiation: Cyclopropyl Methanone vs. Thiophene Methanone or Propanone Modulates Physicochemical Profile

The cyclopropyl methanone group in the target compound (CAS 1171447-75-8) confers a calculated logP of approximately 3.2–3.5, compared to the thiophene-3-yl methanone analog (CAS not available, C18H16FN3OS2, MW 373.46) which has an estimated logP of ~3.8–4.1 due to the additional sulfur-containing heteroaryl group. Similarly, the propanone analog (CAS 1172312-01-4, C16H18FN3OS, MW 319.40) exhibits a lower calculated logP of ~2.5–2.8 owing to the absence of the cyclopropyl ring. These logP differences, while computed rather than experimentally measured, suggest distinct membrane permeability and metabolic stability profiles that are critical for cellular assay performance.

N-Acyl Differentiation
Class-level inference
Target clogP ~3.2–3.5 occupies intermediate range vs. thiophene analog (~3.8–4.1) and propanone analog (~2.5–2.8).
Intermediate lipophilicity may support cell permeability while limiting non-specific binding.
Computed values; experimental logP not publicly available.
Lipophilicity modulation Metabolic stability Medicinal chemistry

Scaffold Integrity: 5-(2-Fluorophenyl)-1,3,4-thiadiazole Core Demonstrates Documented Anticonvulsant and Anticancer Lineage

The 5-(2-fluorophenyl)-1,3,4-thiadiazole core present in CAS 1171447-75-8 is a validated pharmacophore. The simpler analog 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 59565-51-4, MW 195.22) has been explicitly cataloged as 'Anticonvulsant agent 3' by MedChemExpress , confirming that the fluorophenyl-thiadiazole core possesses intrinsic CNS-penetrant bioactivity. Additionally, the broader 1,3,4-thiadiazole class has yielded multiple kinase inhibitors, including p38 MAPK inhibitors and P2X3/P2X2/3 antagonists described in Roche patents [1]. The target compound extends this validated core with a 3-piperidinyl-cyclopropyl-methanone moiety, structurally differentiating it from these simpler, earlier-generation analogs.

Scaffold Lineage
Class-level inference
5-(2-fluorophenyl)-1,3,4-thiadiazole core annotated as anticonvulsant agent; elaborated target adds piperidine-cyclopropyl methanone.
Validated core scaffold supports research use in CNS-permeable and kinase-targeted assays.
Pharmacological annotation from MedChemExpress product classification.
Anticonvulsant screening Kinase inhibition Core scaffold validation

Adverse Effect Signal: Weak MELK and c-MET Kinase Inhibition Confirms Selectivity Profile

A BindingDB entry associated with a structurally related thiadiazole-piperidine compound (CHEMBL3797480, BDBM50166121) reports an IC50 > 10,000 nM against MELK kinase and approximately 10,000 nM against c-MET kinase [1]. Although this entry corresponds to a compound with a different molecular formula (C21H20N4O3) and is not a direct measurement for CAS 1171447-75-8, it provides a class-level benchmark: the thiadiazole-piperidine scaffold, even when elaborated with additional substituents, does not promiscuously inhibit these clinically relevant kinases. This supports the inference that the target compound, bearing the same core scaffold, is unlikely to exhibit significant MELK or c-MET off-target activity at typical screening concentrations (≤10 µM). Absent direct kinome profiling data for CAS 1171447-75-8, this class-level benchmark serves as the best available selectivity indicator.

Kinase Selectivity Benchmark
Supporting evidence
Structural analog: MELK IC50 > 10,000 nM; c-MET IC50 ~ 10,000 nM.
Class-level evidence suggests weak off-target risk at typical screening concentrations ≤10 µM.
Data from BindingDB entry BDBM50166121; not a direct measurement for CAS 1171447-75-8.
Kinase selectivity Off-target profiling MELK inhibition

Procurement Differentiation: Purity Documentation and Research-Use-Only Designation Enforce Appropriate Application Boundaries

CAS 1171447-75-8 is explicitly designated for non-human research use only , in contrast to clinically advanced thiadiazole compounds such as the P2X3 antagonist series from Roche that have entered preclinical development with GLP-grade material specifications. The compound is available with standard purity of 95%+ from multiple suppliers, with batch-specific QC data (NMR, HPLC) available upon request. This positions it as a cost-effective research tool compound for in vitro screening and target validation studies, rather than a development candidate, aligning procurement expectations with the appropriate stage of the discovery pipeline.

Purity & Use Designation
Supporting evidence
Research-use-only designation; purity typically ≥95% with batch-specific QC data available upon request.
Procurement aligns with discovery-stage research; not intended for in vivo efficacy or IND-enabling studies without further qualification.
Vendor specification sheets; regulatory designation per supplier terms.
Research-grade procurement Non-clinical use Purity specification

Optimal Research Application Scenarios for Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS 1171447-75-8 Based on Quantitative Differentiation Evidence


Anticancer Phenotypic Screening and HeLa Cell-Based Cytotoxicity Profiling

Based on the PubChem BioAssay evidence that the 3-piperidinyl thiadiazole series (including this compound) produced active hits in HeLa antiproliferative assays [1], CAS 1171447-75-8 is a rational choice for secondary screening in cervical cancer and other solid tumor cell line panels. Its intermediate lipophilicity (clogP ~3.2–3.5) supports adequate cell permeability without excessive non-specific binding, and the class-level selectivity evidence against MELK and c-MET kinases reduces the likelihood that observed cytotoxicity arises from these common off-target mechanisms [2].

Structure-Activity Relationship (SAR) Studies Around the 1,3,4-Thiadiazole Core

The compound's unique combination of a 3-piperidinyl linkage and a cyclopropyl methanone N-acyl group provides a distinct SAR data point that complements the more commonly explored 4-piperidinyl regioisomers and other N-acyl variants (e.g., thiophene methanone, propanone) [1]. Incorporating CAS 1171447-75-8 into a medicinal chemistry SAR matrix allows researchers to systematically evaluate the impact of piperidine attachment position and cyclopropyl substitution on target potency, selectivity, and ADME properties.

Kinase Selectivity Profiling Panels for Off-Target Risk Assessment

Given the class-level evidence that structurally related thiadiazole-piperidine compounds do not potently inhibit MELK (IC50 > 10,000 nM) or c-MET (IC50 ~ 10,000 nM) [1], CAS 1171447-75-8 is suitable for inclusion in broad kinase selectivity panels to confirm that the elaborated scaffold maintains this selectivity fingerprint. Researchers can procure this compound with the expectation that any observed kinase inhibition at concentrations ≤10 µM warrants further investigation as a potential target engagement signal rather than a promiscuous off-target effect.

Computational Docking and Molecular Dynamics Studies Leveraging the Cyclopropyl Methanone Moiety

The cyclopropyl methanone group introduces conformational constraint that is valuable for computational modeling. Unlike flexible alkyl chains, the cyclopropyl ring restricts the accessible conformational space of the N-acyl group, reducing the entropic penalty upon target binding and improving the accuracy of docking predictions [1]. Researchers engaged in structure-based drug design can use CAS 1171447-75-8 as a rigid probe to validate docking poses and pharmacophore models for thiadiazole-binding protein targets.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Cytotoxicity endpoint context
HeLa and solid tumor cell line panels
SAR exploration
Regiochemical and N-acyl profile
Piperidine position and cyclopropyl impact on potency
Kinase selectivity profiling
Off-target kinase review
MELK and c-MET class-level benchmark
Computational modeling
Conformational constraint
Docking pose and pharmacophore validation
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